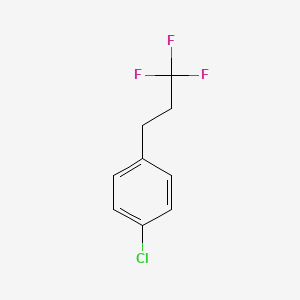
1-Chloro-4-(3,3,3-trifluoropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H6ClF3. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 3,3,3-trifluoropropyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. The reaction involves the use of benzene and 3-chloro-1,1,1-trifluoropropane as starting materials. Anhydrous aluminum chloride is used as a catalyst to facilitate the reaction. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzene ring can undergo oxidation to form corresponding quinones.
Reduction Reactions: The trifluoropropyl group can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4-(3,3,3-trifluoropropyl)benzene and 1-amino-4-(3,3,3-trifluoropropyl)benzene.
Oxidation Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)quinone.
Reduction Reactions: Products include 1-chloro-4-(3,3,3-trifluoropropyl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(3,3,3-trifluoropropyl)benzene involves its interaction with specific molecular targets. The chlorine atom and trifluoropropyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a double bond in the trifluoropropyl group.
Uniqueness: 1-Chloro-4-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The trifluoropropyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96256-39-2 |
|---|---|
Molekularformel |
C9H8ClF3 |
Molekulargewicht |
208.61 g/mol |
IUPAC-Name |
1-chloro-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 |
InChI-Schlüssel |
OGVAQWLMBXWTQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


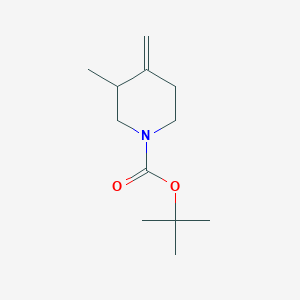

![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)

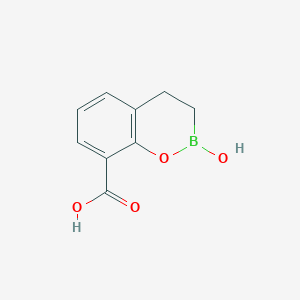
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

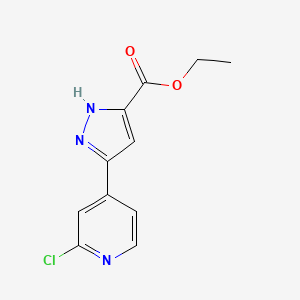

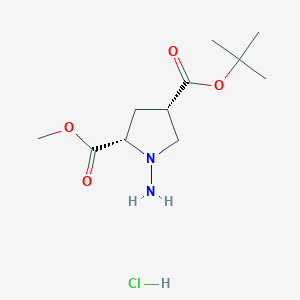
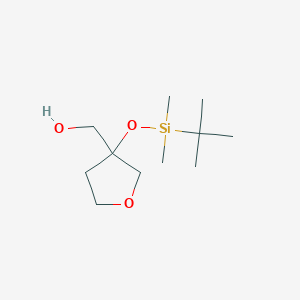
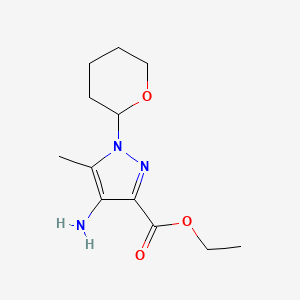
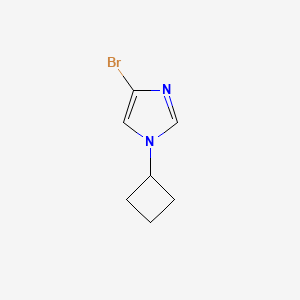
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
